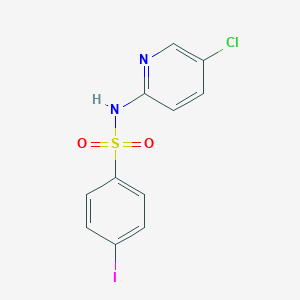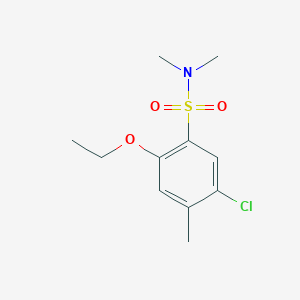
Cambridge id 6988397
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6988397 is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a 5-chloro-2-pyridinyl group and a 4-iodobenzenesulfonamide group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge id 6988397 typically involves the reaction of 5-chloro-2-pyridine with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cambridge id 6988397 undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in coupling reactions, often in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Cambridge id 6988397 is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Cambridge id 6988397 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-2-pyridinyl)-4-nitrobenzamide
- N-(5-chloro-2-pyridinyl)-N’-(3,4-dichlorophenyl)urea
- N-(5-chloro-2-pyridinyl)-2-(2-nitrophenoxy)acetamide
Uniqueness
Cambridge id 6988397 is unique due to the presence of both a 5-chloro-2-pyridinyl group and a 4-iodobenzenesulfonamide group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8ClIN2O2S |
|---|---|
Poids moléculaire |
394.62 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClIN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
Clé InChI |
FYKLHVUUYOZCKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)I |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B226291.png)







![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)

